3-Ethyl-3-fluoroazetidine hydrochloride

描述

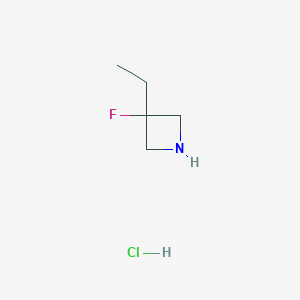

3-Ethyl-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C5H11ClFN. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a four-membered azetidine ring substituted with an ethyl group and a fluorine atom .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-fluoroazetidine hydrochloride typically involves the reaction of azetidine with ethyl and fluoro substituents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its solid form .

化学反应分析

Types of Reactions

3-Ethyl-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted azetidines .

科学研究应用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that derivatives of azetidine compounds, including 3-ethyl-3-fluoroazetidine hydrochloride, exhibit promising antiviral and antimicrobial activities. The presence of the fluorine atom enhances the biological activity of these compounds, making them potential candidates for the development of new antiviral agents. Studies have shown that modifications to the azetidine structure can lead to improved efficacy against various pathogens .

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural characteristics allow it to be used in the development of novel drugs targeting specific diseases. For instance, it has been utilized in the synthesis of compounds that act on the central nervous system, showcasing its versatility in drug formulation .

Organic Synthesis

Synthetic Methodologies

The compound is often employed in synthetic organic chemistry as a building block for more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions. The use of this compound in these reactions can lead to high yields of desired products, making it a valuable tool for chemists .

Case Studies: Synthesis Applications

Several case studies highlight the effectiveness of this compound in synthetic pathways:

- One study demonstrated its application in synthesizing complex nitrogen-containing heterocycles, which are vital in pharmaceutical chemistry .

- Another research project focused on using this compound to create derivatives with enhanced biological activity, showcasing its potential in drug discovery .

作用机制

The mechanism of action of 3-ethyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

3-Fluoroazetidine hydrochloride: Similar in structure but lacks the ethyl group.

3-Ethylazetidine hydrochloride: Similar in structure but lacks the fluorine atom.

Uniqueness

3-Ethyl-3-fluoroazetidine hydrochloride is unique due to the presence of both ethyl and fluoro substituents on the azetidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications .

生物活性

3-Ethyl-3-fluoroazetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C4H9ClFN

- Molecular Weight : 133.57 g/mol

- CAS Number : 617718-46-4

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, exhibit various biological activities such as antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

A study highlighted the effectiveness of azetidine derivatives against Mycobacterium tuberculosis, particularly focusing on their interaction with the Pks13 enzyme. Compounds similar to this compound showed significant inhibitory activity with sub-micromolar IC50 values in enzyme assays .

Anti-inflammatory Properties

Another line of investigation revealed that azetidines can be synthesized to create libraries of bioactive compounds, including those with bronchodilating and anti-inflammatory effects. The structural modifications in azetidines enhance their therapeutic potential in treating respiratory conditions .

Case Studies

- Inhibition of Pancreatic Cell Growth : A study involving meso-fluoroazetidine diol demonstrated its ability to inhibit pancreatic cell growth, showcasing the potential of fluorinated azetidines in cancer therapy .

- Antimicrobial Studies : Research on related azetidine compounds has shown promising results against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | 3-Ethyl-3-fluoroazetidine | <1.0 | |

| Anti-inflammatory | Azetidine derivatives | Varies | |

| Cancer Cell Inhibition | Meso-fluoroazetidine diol | Not specified |

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors involved in cellular processes. For instance, its inhibition of the Pks13 enzyme disrupts the biosynthesis of mycolic acids in mycobacteria, leading to bacterial death .

常见问题

Basic Research Questions

Q. What are the recommended synthesis pathways for 3-Ethyl-3-fluoroazetidine hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving fluorination and alkylation of the azetidine core. For example, analogous compounds like ethyl azetidine-3-carboxylate hydrochloride are synthesized via reduction, etherification, and amination steps, followed by acidification with HCl . Optimization may involve adjusting reaction temperatures (e.g., 0–5°C for fluorination) and using catalysts like Pd/C for hydrogenation. Yields can be improved by controlling stoichiometry and solvent polarity (e.g., ethanol or dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : and NMR are vital for verifying the ethyl and fluorine substituents on the azetidine ring. For example, NMR shifts near -180 ppm are characteristic of aliphatic fluorinated amines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and matches the theoretical molecular weight (CHFClN: ~155.6 g/mol) .

- HPLC : Purity assessment (≥98%) is achieved using reverse-phase HPLC with UV detection at 254 nm, as validated for structurally similar arylcyclohexylamines .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (classified as "IRRITANT" per GHS guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^{1}\text{H}1H NMR data arising from conformational dynamics in azetidine derivatives?

Azetidine rings exhibit chair-like puckering, leading to split signals for axial and equatorial protons. To mitigate ambiguity:

- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals at elevated temperatures.

- Use 2D techniques (COSY, NOESY) to assign proton-proton correlations.

- Compare experimental data with computational models (DFT calculations) for ring puckering energetics .

Q. What mechanistic insights guide the optimization of fluorination in azetidine systems?

Fluorination efficiency depends on:

- Electrophilic vs. Nucleophilic Agents : DAST (diethylaminosulfur trifluoride) is preferred for replacing hydroxyl groups with fluorine in rigid rings.

- Steric Effects : Bulky substituents (e.g., ethyl groups) may hinder fluorination at the 3-position, requiring prolonged reaction times or higher temperatures.

- Solvent Choice : Anhydrous conditions (e.g., THF or DCM) minimize side reactions like hydrolysis .

Q. How do stability studies inform experimental design for this compound under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., defluorinated analogs).

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures. For azetidine hydrochlorides, degradation typically occurs above 150°C .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber glassware is recommended for long-term storage .

Q. Key Methodological Recommendations

- Synthetic Reproducibility : Document batch-specific variations (e.g., humidity, solvent purity) to address yield discrepancies .

- Safety Protocols : Adhere to GHS hazard statements (H314: Causes severe skin burns) and emergency measures (e.g., immediate rinsing for eye exposure) .

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries (e.g., Reaxys-RN: 11040944) .

属性

IUPAC Name |

3-ethyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-2-5(6)3-7-4-5;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXYDBJOIDPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。